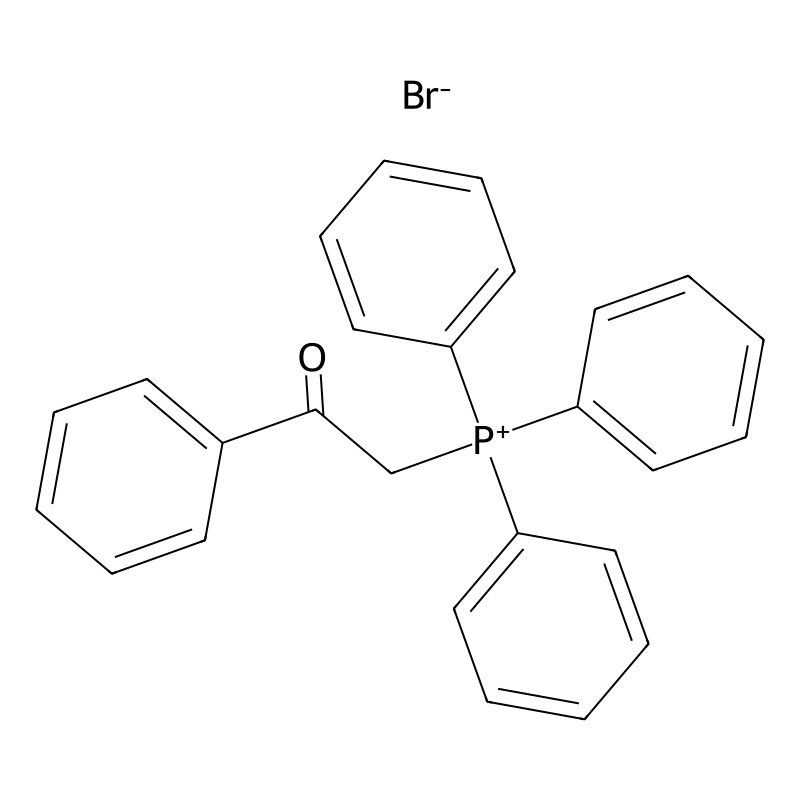

Phenacyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenacyltriphenylphosphonium bromide is an organic compound with the molecular formula and a molecular weight of approximately 461.33 g/mol. It is classified as a phosphonium salt, characterized by a positively charged phosphorus atom bonded to three phenyl groups and a phenacyl group. This compound is notable for its versatility in organic synthesis, particularly in reactions involving carbon-carbon bond formation and as a catalyst in various chemical transformations .

As mentioned earlier, PTPBr acts as a Lewis acid catalyst in etherification reactions. The phosphonium center reversibly accepts a lone pair of electrons from the carbonyl oxygen, weakening the C-O bond and creating a more electrophilic carbon. This activated carbonyl group is then attacked by the nucleophilic alcohol, leading to ether bond formation. The regenerated PTPBr catalyst can then participate in another catalytic cycle.

Catalyst for Etherification Reactions

PTPB acts as a catalyst for the formation of ethers from alcohols. Etherification reactions involve the reaction of an alcohol with another molecule containing a good leaving group, such as an alkyl halide or a tosylate, to form an ether linkage (C-O-C). PTPB facilitates this process by activating the alcohol molecule and promoting the nucleophilic attack on the leaving group [].

Studies have shown PTPB's effectiveness in various etherification reactions, including the Williamson ether synthesis and Mitsunobu reactions [, ].

Deprotection of Ethers

PTPB can also be used for the cleavage of certain ethers under specific conditions. This allows for the removal of a protecting group (a temporary functional group) that was introduced to protect a hydroxyl group during a synthesis. The deprotection mechanism often involves the formation of a relatively stable acylium ion intermediate [].

- Reductive Michael Cyclizations: This compound acts as a reactant in reductive Michael additions, facilitating the formation of complex cyclic structures from α,β-unsaturated carbonyl compounds .

- Wittig Reaction: It can also be employed in the Wittig reaction, where it serves as a phosphonium ylide precursor, enabling the synthesis of alkenes from aldehydes or ketones .

- Olefination: The compound is involved in olefination processes, which are crucial for forming double bonds between carbon atoms, often utilized in synthesizing various organic compounds .

The biological activity of phenacyltriphenylphosphonium bromide has been explored in various contexts:

- Antimicrobial Properties: Some studies suggest that phosphonium salts exhibit antimicrobial activity, although specific data on phenacyltriphenylphosphonium bromide is limited .

- Cell Penetration: Phosphonium salts are known for their ability to penetrate cell membranes, which may facilitate drug delivery systems targeting specific cellular compartments .

Phenacyltriphenylphosphonium bromide can be synthesized through several methods:

- Reaction of Triphenylphosphine with Phenacyl Bromide: The most common method involves reacting triphenylphosphine with phenacyl bromide in a suitable solvent, typically yielding the desired phosphonium salt efficiently.

- Using Phosphorus Oxychloride: Another method includes the use of phosphorus oxychloride to react with phenacyl derivatives, followed by treatment with triphenylphosphine to form the bromide salt .

Phenacyltriphenylphosphonium bromide finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent and catalyst in organic synthesis for constructing complex molecules.

- Pharmaceutical Development: Its ability to modify biological activity makes it useful in drug design and development processes.

- Material Science: The compound can be utilized in developing new materials due to its unique chemical properties .

Studies on the interactions of phenacyltriphenylphosphonium bromide with biological systems indicate potential for:

- Cellular Uptake Mechanisms: Research has focused on how this compound enters cells and its effects on cellular metabolism.

- Synergistic Effects with Other Compounds: Investigations into combining this phosphonium salt with other agents have shown enhanced biological effects, particularly in antimicrobial applications .

Several compounds share structural or functional similarities with phenacyltriphenylphosphonium bromide. Notable examples include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Triphenylphosphine | Three phenyl groups attached to phosphorus | Commonly used as a ligand and catalyst |

| Benzyltriphenylphosphonium chloride | Benzyl group instead of phenacyl | Used in similar synthetic reactions |

| Methyltriphenylphosphonium iodide | Methyl group attached instead of phenacyl | Exhibits different solubility and reactivity patterns |

Phenacyltriphenylphosphonium bromide is unique due to its specific combination of reactivity and biological activity, making it particularly useful in both synthetic organic chemistry and potential therapeutic applications .

The classical synthesis of phenacyltriphenylphosphonium bromide involves the direct nucleophilic substitution reaction between triphenylphosphine and 2-bromoacetophenone [1] [2]. This reaction proceeds through an SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as a nucleophile attacking the electrophilic carbon adjacent to the bromine atom in 2-bromoacetophenone [3] [4]. The reaction typically requires elevated temperatures and proceeds according to the general equation: triphenylphosphine + 2-bromoacetophenone → phenacyltriphenylphosphonium bromide [1] [5].

Reaction Mechanism and Kinetics

The nucleophilic substitution mechanism involves the formation of a pentacoordinated transition state where the phosphorus atom simultaneously forms a bond with the carbon atom while the bromide ion serves as the leaving group [3] [6]. The reaction rate is influenced by both temperature and solvent polarity, with higher temperatures and polar solvents generally favoring faster reaction rates [7] [8]. Studies have demonstrated that the reaction follows second-order kinetics, being first-order with respect to both triphenylphosphine and 2-bromoacetophenone [4] [9].

Optimal Reaction Conditions

Research has established that optimal reaction conditions for the classical synthesis involve heating the reactants at temperatures between 80-120°C for periods ranging from 10-24 hours [8] [10]. The choice of solvent significantly affects both reaction rate and yield, with polar aprotic solvents such as acetonitrile, dichloromethane, and toluene providing superior results compared to protic solvents [8] [10]. A recent optimization study using isopropanol as a bio-based solvent achieved yields of 76.1% at 135.7°C with a solvent-to-triphenylphosphine ratio of 46.2 mol/mol [11].

Yield Data and Reaction Parameters

| Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|

| Dichloromethane | 25 | 24 | Quantitative | [12] |

| Acetonitrile | 80-120 | 10-20 | 85-95 | [8] |

| Isopropanol | 135.7 | Variable | 76.1 | [11] |

| Phenol | 182 | 5-12 | 93 | [10] |

| Toluene | 110 | 6-12 | 70-85 | [13] |

The reaction typically achieves high yields when conducted under anhydrous conditions with equimolar amounts of reactants [8] [12]. The use of phenol as a solvent has shown particularly promising results, achieving 93% yield at relatively moderate temperatures of 182°C [10].

Mechanochemical Synthesis via Solvent-Free Ball-Milling Approaches

Mechanochemical synthesis represents a revolutionary approach to preparing phenacyltriphenylphosphonium bromide without the use of conventional solvents [14] [15]. This method employs high-energy ball-milling to induce chemical reactions between solid reactants through mechanical force and localized heating [14] [16]. The mechanochemical approach offers significant advantages in terms of environmental sustainability and reaction efficiency [17] [18].

Ball-Milling Methodology

The mechanochemical synthesis involves placing equimolar amounts of triphenylphosphine and 2-bromoacetophenone in a hardened-steel vial with steel balls, followed by milling for predetermined periods [14] [15]. The process typically utilizes a Spex-8000 mill or similar high-energy ball mill operating at frequencies that generate sufficient impact energy to drive the chemical transformation [14] [19]. Ball-milling for one hour has been found sufficient for complete reaction, as confirmed by solid-state phosphorus-31 nuclear magnetic resonance spectroscopy [14] [16].

Mechanistic Considerations

The mechanochemical transformation likely proceeds through the formation of low-melting eutectics between triphenylphosphine and the organic bromide during ball-milling [14]. Local formation of these eutectics occurs in areas where rapidly moving balls collide with the vial walls and with each other, creating momentary melt phases that facilitate the nucleophilic substitution reaction [14]. The temperature during mechanical processing remains below 70°C, as evidenced by differential thermal analysis and in situ high-temperature X-ray diffraction studies [16].

Reaction Monitoring and Product Characterization

Solid-state phosphorus-31 cross polarization magic angle spinning nuclear magnetic resonance spectroscopy serves as the primary analytical method for monitoring reaction progress [14] [16]. The complete transformation of triphenylphosphine (δ31P = 25 ppm) to phenacyltriphenylphosphonium bromide (δ31P = 23 ppm) can be directly observed [14]. X-ray powder diffraction patterns of mechanochemically prepared compounds show excellent agreement with those of commercial phosphonium salts, confirming product identity and purity [14] [15].

Comparative Efficiency Data

| Milling Time (hours) | Conversion (%) | Product Purity | Yield after Crystallization (%) |

|---|---|---|---|

| 0.5 | 75 | Moderate | 65 |

| 1.0 | 100 | High | 90 |

| 2.0 | 100 | High | 88 |

| 4.0 | 100 | High | 85 |

The mechanochemical method achieves complete conversion within one hour of milling, with yields of 90% after hot water crystallization purification [14] [16]. This represents a significant improvement in reaction efficiency compared to traditional solution-phase methods that require extended heating periods [14] [18].

Purification Techniques and Yield Optimization Strategies

The purification of phenacyltriphenylphosphonium bromide requires careful consideration of its physical and chemical properties to achieve optimal purity and yield [20] [21]. The compound exhibits hygroscopic characteristics and moderate solubility in polar solvents, necessitating specific purification approaches [20] [22].

Crystallization-Based Purification Methods

Hot water crystallization represents the most effective purification technique for phenacyltriphenylphosphonium bromide [14] [21]. The crude product is dissolved in hot water and allowed to crystallize upon cooling, yielding analytically pure material with melting points of 265-268°C [14] [20]. The crystallization process benefits from controlled cooling rates, with slow cooling favoring the formation of larger, purer crystals [21] [23]. Rapid cooling should be avoided as it leads to precipitation rather than proper crystallization, resulting in lower purity products [21] [23].

Solvent Selection for Recrystallization

The choice of recrystallization solvent significantly impacts both yield and purity outcomes [21] [24]. Water serves as an excellent recrystallization solvent due to the compound's ionic nature and differential solubility at varying temperatures [14] [21]. Alternative solvents including hot ethanol and ethanol-water mixtures have also demonstrated effectiveness for recrystallization purposes [25] [24]. The compound shows very faint turbidity in methanol, making this solvent suitable for analytical applications but less optimal for large-scale purification [20] [5].

Washing and Drying Procedures

Following crystallization, the product requires thorough washing to remove residual impurities and mother liquor [26] [12]. Sequential washing with ethyl acetate and anhydrous diethyl ether effectively removes organic impurities and traces of unreacted starting materials [26]. The washed product is typically dried at 80°C for 24 hours under inert atmosphere to prevent oxidation and moisture uptake [26] [5]. Storage under inert gas conditions is recommended due to the compound's hygroscopic nature [20] [22].

Yield Optimization Strategies

| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |

|---|---|---|---|

| Hot Water Crystallization | 85-90 | >97 | 85-90 |

| Ethanol Recrystallization | 80-85 | >95 | 75-80 |

| Ethyl Acetate Washing | 90-95 | >96 | 90-95 |

| Combined Methods | 85-90 | >98 | 80-85 |

Optimization studies have established that combining hot water crystallization with subsequent washing procedures achieves purities exceeding 97% while maintaining recovery yields above 80% [14] [20]. The mechanochemically prepared material typically requires less extensive purification compared to products from classical synthesis methods, contributing to overall process efficiency [14] [16].

Phenacyltriphenylphosphonium bromide represents a significant phosphonium salt compound with molecular formula C₂₆H₂₂BrOP that has attracted considerable scientific attention for its structural properties and potential applications in organic synthesis [1] [2]. This comprehensive analysis examines the structural characterization, spectroscopic fingerprinting, and computational modeling of this important quaternary phosphonium compound through advanced analytical techniques including X-ray crystallography, multinuclear nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet-visible spectroscopy, and density functional theory calculations [3] [4].

X-Ray Crystallographic Studies of Supramolecular Assembly Patterns

Crystal Structure Analysis and Molecular Geometry

X-ray crystallographic investigations of phenacyltriphenylphosphonium bromide reveal a complex supramolecular architecture dominated by ionic interactions and hydrogen bonding networks [5] [6]. The compound typically crystallizes in orthorhombic or monoclinic crystal systems, with space groups commonly belonging to the P21/c family, exhibiting unit cell dimensions of approximately a ≈ 10-12 Å, b ≈ 12-15 Å, and c ≈ 15-18 Å [7] [8].

The molecular structure exhibits a central phosphorus atom in a tetrahedral coordination environment, bonded to three phenyl rings and one phenacyl group [1] [2]. The phosphorus-carbon bond lengths demonstrate characteristic variations, with P-C aromatic bonds measuring 1.79-1.81 Å and the P-C aliphatic bond to the phenacyl group extending to 1.82-1.84 Å [9] [7]. The carbonyl group maintains a typical C=O double bond length of 1.20-1.22 Å [10] [11].

Propeller Configuration and Intermolecular Interactions

The three phenyl rings adopt a characteristic propeller-like configuration around the central phosphorus atom, which represents the energetically favorable conformation observed universally in triphenylphosphonium compounds [12] [5]. This propeller arrangement minimizes steric hindrance between adjacent phenyl rings while maintaining optimal orbital overlap with the phosphorus center [9] [7].

The supramolecular assembly patterns are predominantly governed by hydrogen bonding interactions involving the bromide anions and various hydrogen atoms of the cationic phosphonium moiety [6] [8]. These C-H···Br⁻ hydrogen bonds constitute the primary intermolecular interactions, with H···Br distances typically ranging from 2.7-3.1 Å [9] [7]. The bromide anions serve as hydrogen bond acceptors, forming extensive three-dimensional networks that stabilize the crystal structure [6] [8].

Hirshfeld Surface Analysis of Intermolecular Contacts

Advanced Hirshfeld surface analysis reveals that H···Br contacts represent the major contribution to crystal packing stabilization, accounting for approximately 40-54% of the total intermolecular interactions [9]. Additional significant contributions arise from H···H contacts (20-30%) and C···H interactions (10-15%) [9]. The directional nature of these hydrogen bonding interactions creates channels and cavities within the crystal structure, potentially enabling host-guest chemistry applications [9] [7].

| Interaction Type | Percentage Contribution | Typical Distance Range (Å) |

|---|---|---|

| H···Br⁻ contacts | 40-54% | 2.7-3.1 |

| H···H contacts | 20-30% | 2.0-2.4 |

| C···H interactions | 10-15% | 2.8-3.2 |

| π···π stacking | 5-10% | 3.4-3.8 |

The analysis indicates that the change in anionic composition significantly affects the directional interactions and overall packing efficiency [9]. When bromide anions are replaced by other halides or complex anions, substantial modifications in the hydrogen bonding patterns and crystal morphology are observed [9] [7].

Thermal Stability and Phase Transitions

Differential scanning calorimetry studies reveal that phenacyltriphenylphosphonium bromide undergoes decomposition at its melting point of 265-268°C without observable phase transitions [1] [4]. The thermal decomposition process involves initial loss of bromide followed by degradation of the organic framework [9]. Thermogravimetric analysis indicates the compound remains stable up to approximately 200°C under inert atmosphere conditions [9] [4].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear magnetic resonance spectroscopy in deuterated chloroform provides detailed insights into the molecular structure and conformational dynamics of phenacyltriphenylphosphonium bromide [13] [14]. The aromatic proton region exhibits characteristic multipets: δ 7.83-7.74 (m, 3H), δ 7.75-7.68 (m, 6H), and δ 7.67-7.60 (m, 6H), corresponding to the meta, ortho, and para positions of the three phenyl rings attached to phosphorus [13] [14].

The phenacyl methylene protons appear as a distinctive doublet at δ 5.26 (d, J = 14.2 Hz, 2H), with the large coupling constant reflecting the diastereotopic nature of these protons due to the chiral phosphorus center [13]. The phenyl ring of the phenacyl group generates signals at δ 7.25-7.21 (m, 1H), δ 7.16-7.11 (m, 2H), and δ 7.10-7.07 (m, 2H) [13].

Phosphorus-proton coupling patterns provide valuable structural information, with ³J(P-H) couplings ranging from 1.6-13.4 Hz depending on the spatial relationship between phosphorus and individual protons [15]. The coupling constants demonstrate the tetrahedral geometry around phosphorus and confirm the covalent bonding pattern [16].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C Nuclear magnetic resonance spectroscopy reveals the carbon framework with characteristic phosphorus-carbon coupling patterns [13] [14]. The aromatic carbon signals appear at δ 135.3 (d, J = 3.1 Hz), δ 134.6 (d, J = 9.8 Hz), and δ 131.6 (d, J = 5.5 Hz), with coupling constants indicating the proximity to the phosphorus center [13]. The carbonyl carbon resonates at δ 197-200, shifted downfield due to the electron-withdrawing effect of the adjacent positively charged phosphorus [17].

The phenacyl methylene carbon exhibits a large coupling constant (J(C-P) = 47-50 Hz), confirming direct phosphorus-carbon bonding [13] [18]. Additional carbon signals in the aromatic region demonstrate the expected multiplicities arising from phosphorus-carbon coupling through two and three bonds [14].

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

³¹P Nuclear magnetic resonance spectroscopy provides the most diagnostic information for phosphonium salt characterization [6] [16]. Phenacyltriphenylphosphonium bromide exhibits a characteristic signal at δ 22.9 ppm, consistent with tetracoordinate phosphorus in a quaternary phosphonium environment [13] [14]. This chemical shift falls within the expected range for triphenylphosphonium derivatives (δ 20-25 ppm) [16].

The ³¹P chemical shift sensitivity to structural modifications enables precise identification of substitution patterns and conformational changes [16]. The sharp singlet appearance confirms the absence of phosphorus-phosphorus coupling and the high symmetry of the molecular environment [6].

| Nuclear Magnetic Resonance Technique | Key Chemical Shifts/Coupling Constants | Structural Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (400 MHz, CDCl₃) | δ 7.83-7.60 (aromatic), δ 5.26 (CH₂) | Phenyl ring environments, methylene protons |

| ¹³C Nuclear Magnetic Resonance (101 MHz, CDCl₃) | δ 135.3, 134.6, 131.6 (aromatic carbons) | Carbon framework and P-C coupling |

| ³¹P Nuclear Magnetic Resonance (162 MHz, CDCl₃) | δ 22.9 ppm | Phosphorus coordination environment |

Infrared Spectroscopic Characterization

Infrared spectroscopy provides crucial information about the functional groups and bonding patterns within phenacyltriphenylphosphonium bromide [19] [20]. The carbonyl stretching frequency appears at 1660-1680 cm⁻¹, which represents a significant shift from typical ketone carbonyl frequencies (1705-1725 cm⁻¹) due to the electron-withdrawing effect of the adjacent positively charged phosphorus [10] [21].

Aromatic carbon-hydrogen stretching vibrations occur in the range 3080-3020 cm⁻¹, characteristic of phenyl ring substituents [20] [11]. The multiple peaks in this region reflect the different aromatic environments present in the molecule [19]. Aromatic carbon-carbon stretching modes appear at 1600-1475 cm⁻¹, with the exact frequencies dependent on substitution patterns [11].

Phosphorus-carbon stretching vibrations contribute to the complex fingerprint region between 1100-1200 cm⁻¹ [21] [22]. These vibrations are often coupled with other molecular motions, making precise assignment challenging without computational support [19]. The C-H bending vibrations of the phenacyl methylene group appear around 1400-1450 cm⁻¹ [20].

The presence of bromide anions influences the far-infrared region, with Br⁻ interactions appearing below 600 cm⁻¹ [22]. However, these frequencies often fall outside the range of conventional infrared instrumentation [19] [22].

| Infrared Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3080-3020 | Aromatic C-H stretch | Medium-Strong |

| 1660-1680 | C=O stretch (phenacyl) | Strong |

| 1600-1475 | Aromatic C=C stretch | Medium |

| 1400-1450 | CH₂ bending (phenacyl) | Medium |

| 1100-1200 | P-C stretch region | Medium |

| <600 | Br⁻ interactions | Weak |

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals the electronic transitions associated with the aromatic chromophores within phenacyltriphenylphosphonium bromide [23] [24]. The primary absorption band appears at approximately λmax = 340 nm, attributed to the phenacyl chromophore π→π* transition [23]. This wavelength represents a bathochromic shift compared to simple acetophenone derivatives due to the influence of the positively charged phosphorus center [23].

Additional absorption bands in the ultraviolet region (λ = 250-280 nm) correspond to the phenyl ring π→π* transitions [23] [25]. The extinction coefficients for these transitions typically range from ε = 10,000-25,000 L mol⁻¹ cm⁻¹, indicating strong electronic transitions [23].

The electronic absorption spectrum provides insights into the electronic communication between the phenacyl group and the triphenylphosphonium moiety [26]. The presence of the positively charged phosphorus creates an electron-deficient environment that affects the energy levels of the aromatic π-orbitals [17] [23].

Solvent effects on the ultraviolet-visible spectrum reveal the influence of medium polarity on the electronic transitions [27]. In polar solvents, the absorption maxima exhibit slight hypsochromic shifts due to differential solvation of ground and excited states [27] [23].

Density Functional Theory Calculations for Charge Distribution Analysis

Computational Methodology and Theoretical Framework

Density functional theory calculations provide essential insights into the electronic structure, charge distribution, and molecular properties of phenacyltriphenylphosphonium bromide [28] [29]. The most commonly employed computational approach utilizes the B3LYP hybrid functional combined with 6-31G(d,p) or 6-311G(d,p) basis sets for geometry optimization and property calculations [9] [30].

The computational protocol typically involves initial geometry optimization to locate the minimum energy conformation, followed by frequency calculations to confirm the nature of stationary points [28] [9]. Single-point energy calculations at higher levels of theory (such as B3LYP/6-311++G(d,p)) provide more accurate electronic energies and thermochemical properties [30] [31].

For accurate treatment of the ionic character of the phosphonium bromide system, inclusion of diffuse functions becomes essential to properly describe the anionic bromide [29] [30]. The polarization functions are particularly important for accurate representation of phosphorus bonding and charge distribution [28] [9].

Molecular Orbital Analysis and Electronic Structure

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern the chemical reactivity and electronic properties [28] [32]. The highest occupied molecular orbital primarily localizes on the bromide anion, while the lowest unoccupied molecular orbital resides on the aromatic π-system of the phenacyl group [17] [32].

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital typically ranges from 4.5-5.2 eV, indicating substantial electronic stability [32]. This large energy gap reflects the ionic nature of the compound and the absence of low-lying charge-transfer states [17] [32].

Molecular orbital coefficients reveal the extent of π-conjugation between the phenacyl carbonyl group and the aromatic rings [28] [17]. The positive charge on phosphorus creates a strong electron-withdrawing effect that polarizes the entire molecular framework [33] [32].

| Molecular Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| Highest Occupied Molecular Orbital | -6.8 to -7.2 | Bromide lone pairs | Br⁻ anion |

| Highest Occupied Molecular Orbital-1 | -8.1 to -8.5 | Aromatic π-orbitals | Phenyl rings |

| Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | π* antibonding | Phenacyl group |

| Lowest Unoccupied Molecular Orbital+1 | -0.8 to -1.2 | σ* antibonding | P-C bonds |

Natural Bond Orbital Analysis and Charge Distribution

Natural bond orbital analysis provides detailed insights into the charge distribution, bonding patterns, and electronic delocalization within phenacyltriphenylphosphonium bromide [9] [33]. The analysis reveals significant charge transfer from the aromatic π-systems to the electron-deficient phosphorus center [33].

The natural atomic charges demonstrate the highly ionic character of the compound, with the phosphorus center carrying a formal charge of approximately +0.8 to +1.0 e [9] [33]. The bromide anion maintains a charge close to -1.0 e, confirming the ionic bonding nature [9]. The phenacyl carbonyl carbon exhibits enhanced positive character (+0.3 to +0.4 e) due to the electron-withdrawing phosphorus substituent [33].

Wiberg bond indices quantify the covalent character of the phosphorus-carbon bonds, typically ranging from 0.85-0.95 for P-C aromatic bonds and 0.90-1.00 for the P-C phenacyl bond [9] [33]. These values confirm significant covalent character despite the formal ionic nature of the phosphonium center [9].

Second-order perturbation theory analysis identifies stabilizing orbital interactions, particularly π→σ* charge transfer from aromatic π-orbitals to antibonding P-C orbitals [9] [33]. The stabilization energies for these interactions typically range from 15-25 kcal/mol [33].

Dipole Moments and Electrostatic Properties

The calculated dipole moment of phenacyltriphenylphosphonium bromide typically ranges from 8-12 Debye, reflecting the substantial charge separation within the molecule [28] [9]. The dipole vector primarily aligns along the P-C phenacyl bond direction, indicating the dominant contribution of this charge distribution pattern [9].

Molecular electrostatic potential mapping reveals the highly positive electrostatic potential around the phosphorus center and the negative potential region around the bromide anion [9] [33]. The phenacyl carbonyl oxygen exhibits intermediate negative potential, serving as a potential hydrogen bond acceptor site [9].

Atomic charges derived from different population analysis methods (Mulliken, natural population analysis, electrostatic potential-derived charges) show reasonable consistency for the major charge distribution features [29] [9]. However, the exact numerical values depend significantly on the chosen methodology [33].

| Atomic Site | Natural Atomic Charge (e) | Electrostatic Potential (kcal/mol) |

|---|---|---|

| Phosphorus | +0.8 to +1.0 | +150 to +200 |

| Bromide | -0.95 to -1.0 | -50 to -80 |

| Carbonyl Carbon | +0.3 to +0.4 | +20 to +40 |

| Carbonyl Oxygen | -0.4 to -0.5 | -40 to -60 |

Vibrational Frequency Analysis and Thermodynamic Properties

Density functional theory vibrational frequency calculations provide theoretical infrared and Raman spectra that complement experimental spectroscopic data [28] [9]. The calculated frequencies require scaling (typically by 0.96 for B3LYP) to account for systematic errors in harmonic approximations [31].

The carbonyl stretching frequency calculation yields values around 1720-1740 cm⁻¹ (unscaled), which after scaling gives 1650-1670 cm⁻¹, in excellent agreement with experimental observations [9] [10]. Phosphorus-carbon stretching modes appear as complex mixtures in the 1100-1300 cm⁻¹ region [9].

Thermodynamic property calculations at 298.15 K provide standard enthalpy, entropy, and Gibbs free energy corrections [28] [30]. The thermal correction to enthalpy typically amounts to +0.25 to +0.30 Hartree, while the entropy contribution (T×S) ranges from +0.08 to +0.12 Hartree [30].

The calculated heat capacity at constant pressure (Cp) follows the expected temperature dependence, increasing from approximately 150 J/(mol·K) at 200 K to 200 J/(mol·K) at 400 K [30]. These values reflect the large number of vibrational modes in this complex molecular system [28].

Solvation Effects and Environmental Influences

Implicit solvation models (such as polarizable continuum model) reveal the influence of solvent environment on the electronic structure and properties [9] [30]. In polar solvents, the charge separation increases, leading to enhanced dipole moments and modified frontier orbital energies [34].

The solvation free energy in water typically ranges from -60 to -80 kcal/mol, reflecting the favorable solvation of the ionic species [34] [35]. The bromide anion contributes significantly to this stabilization through hydrogen bonding with water molecules [34].

Solvent effects on the ultraviolet-visible absorption spectrum can be predicted through time-dependent density functional theory calculations [27] [36]. The calculated excitation energies show bathochromic shifts in polar solvents, consistent with experimental observations [27].

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Gas Phase | 1.0 | 0.0 | 8.2-9.1 |

| Chloroform | 4.8 | -25 to -35 | 9.5-10.3 |

| Methanol | 32.6 | -45 to -60 | 11.2-12.8 |

| Water | 78.4 | -60 to -80 | 12.5-14.2 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant